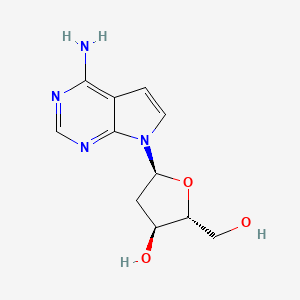

7-Deaza-2'-dA

Description

BenchChem offers high-quality 7-Deaza-2'-dA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Deaza-2'-dA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,5S)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJSNUNKSPLDTO-YIZRAAEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Deaza-2'-deoxyadenosine: Structure, Properties, and Advanced Applications

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the modified nucleoside, 7-Deaza-2'-deoxyadenosine (7-Deaza-2'-dA). We will explore its fundamental structure, unique physicochemical properties, and its strategic implementation in various molecular biology and therapeutic contexts. The insights provided herein are grounded in established scientific principles and aim to empower users to leverage this valuable tool in their research and development endeavors.

The Core Directive: Unveiling the Structure of 7-Deaza-2'-dA

At its core, 7-Deaza-2'-deoxyadenosine is a purine analog of 2'-deoxyadenosine (dA). The defining structural modification is the substitution of the nitrogen atom at the 7th position of the purine ring with a carbon-hydrogen (C-H) group.[1] This seemingly minor alteration has profound implications for the molecule's behavior, primarily by eliminating the potential for Hoogsteen base pairing, as the N7 position is a critical hydrogen bond acceptor in such interactions.[2][3]

Caption: Structural comparison of 2'-deoxyadenosine and 7-Deaza-2'-dA.

Physicochemical Properties and Their Ramifications

The structural change from dA to 7-Deaza-2'-dA gives rise to distinct physicochemical properties that are pivotal for its applications.

| Property | 2'-deoxyadenosine (dA) | 7-Deaza-2'-deoxyadenosine (7-Deaza-2'-dA) | Significance of the Difference |

| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₁H₁₄N₄O₃ | Reflects the substitution of nitrogen with a carbon-hydrogen group. |

| Molar Mass | 251.24 g/mol | 250.25 g/mol | A slight decrease due to the atomic weight difference between nitrogen and carbon. |

| Hydrogen Bonding | Participates in both Watson-Crick and Hoogsteen base pairing.[3][4] | Restricted to Watson-Crick base pairing.[2] | Prevents the formation of alternative DNA secondary structures like G-quadruplexes.[5][6] |

| Duplex Stability (Tm) | Baseline | Can be stabilizing or destabilizing depending on sequence context.[7][8] | Allows for the fine-tuning of oligonucleotide duplex stability. |

| Nuclease Resistance | Susceptible to degradation by various nucleases.[9][10] | Can confer increased resistance to certain nucleases.[11] | Enhances the in vivo and in vitro stability of oligonucleotides.[10][12] |

Synthesis and Incorporation into Oligonucleotides

The integration of 7-Deaza-2'-dA into synthetic oligonucleotides is achieved through standard phosphoramidite chemistry on an automated DNA synthesizer.

Experimental Protocol: Automated Solid-Phase Synthesis of a 7-Deaza-2'-dA-Containing Oligonucleotide

-

Preparation of the Phosphoramidite: The 7-Deaza-2'-dA-CE Phosphoramidite is dissolved in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).

-

Instrument Setup: The phosphoramidite solution is loaded onto an available port on an automated DNA synthesizer.

-

Sequence Programming: The desired oligonucleotide sequence is programmed into the instrument's control software, with the 7-Deaza-2'-dA modification specified at the desired position(s).

-

The Synthesis Cycle (Iterative):

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support by treatment with a mild acid (e.g., trichloroacetic acid).

-

Coupling: The 7-Deaza-2'-dA phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water).

-

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed by incubation in a strong base (e.g., concentrated ammonium hydroxide).

-

Purification: The final oligonucleotide product is purified from truncated sequences and other impurities using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Caption: Automated oligonucleotide synthesis workflow.

Impact on DNA Duplex Stability and Structure

The incorporation of 7-Deaza-2'-dA can have a nuanced effect on the stability and structure of a DNA duplex. While the removal of the N7 hydrogen bond acceptor can be destabilizing in some contexts, the altered electronic properties of the 7-deaza purine ring can lead to enhanced base stacking interactions, which can increase the melting temperature (Tm) of the duplex.[7] The net effect is often sequence-dependent.

| Oligonucleotide Sequence Context | Change in Melting Temperature (ΔTm) | Reference |

| d(A₁₂) duplex | Stabilizing | [7] |

| Alternating d(A-T)₆ duplex | Stabilizing | [7] |

| Palindromic d(G-T-A-G-A-A-T-T-C-T-A-C) duplex | Stabilizing | [7] |

| Dickerson-Drew Dodecamer | Destabilizing | [8] |

Applications in Advanced Research and Development

The unique properties of 7-Deaza-2'-dA make it a valuable tool in a variety of molecular biology applications.

Overcoming GC-Rich Regions in PCR and Sequencing

GC-rich DNA sequences are prone to forming stable secondary structures that can impede DNA polymerase, leading to incomplete or failed amplification and sequencing.[6][13][14] By substituting dGTP with its analog, 7-deaza-dGTP (and similarly, dATP with 7-deaza-dATP), the formation of Hoogsteen base pairs that contribute to these secondary structures is disrupted.[5][15] This "relaxes" the template, allowing the polymerase to proceed unimpeded, resulting in improved yield and read-through of difficult templates.[16][17]

Probing DNA-Protein Interactions

The N7 position of purines is a common recognition site for proteins that bind to the major groove of DNA. By substituting dA with 7-Deaza-2'-dA, researchers can investigate the importance of this specific interaction. A significant decrease or loss of protein binding to the modified DNA provides strong evidence that the N7 atom of adenine is a critical contact point for the protein.[18]

Sources

- 1. genelink.com [genelink.com]

- 2. pnas.org [pnas.org]

- 3. Hoogsteen base pair - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synoligo.com [synoligo.com]

- 11. US5614617A - Nuclease resistant, pyrimidine modified oligonucleotides that detect and modulate gene expression - Google Patents [patents.google.com]

- 12. Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides [mdpi.com]

- 13. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. custombiotech.roche.com [custombiotech.roche.com]

- 18. A study of 7-deaza-2'-deoxyguanosine 2'-deoxycytidine base pairing in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The N7 Position: A Linchpin in DNA Recognition - A Comparative Analysis of 7-deaza-2'-deoxyadenosine and dATP in Hoogsteen Base Pairing

Authored by: A Senior Application Scientist

Abstract

The intricate dance of molecular recognition within the DNA double helix is fundamental to cellular processes, from replication and repair to gene regulation. While the canonical Watson-Crick base pairing forms the bedrock of genetic information storage, non-canonical structures, such as Hoogsteen base pairs, offer a crucial layer of structural and functional diversity.[1][2][3] This guide delves into the critical role of the purine N7 position in mediating Hoogsteen interactions by providing an in-depth comparative analysis of 2'-deoxyadenosine triphosphate (dATP) and its synthetic analogue, 7-deaza-2'-deoxyadenosine (7-deaza-dA). By exploring the profound impact of this seemingly subtle chemical modification, we illuminate a powerful tool for researchers and drug development professionals seeking to dissect and manipulate DNA-protein interactions and other N7-dependent biological phenomena.

Introduction: Beyond the Canonical Double Helix

The discovery of the DNA double helix by Watson and Crick unveiled a remarkably stable and elegant structure for encoding genetic information. This stability is largely attributed to the specific hydrogen bonding patterns between adenine (A) and thymine (T), and guanine (G) and cytosine (C), known as Watson-Crick base pairing. However, the dynamic nature of DNA allows for transient or stabilized alternative conformations, among which Hoogsteen base pairing is of significant biological relevance.[4][5][6]

Hoogsteen base pairs arise from a 180° rotation of the purine base (A or G) around the glycosidic bond, switching its conformation from anti to syn.[4][5][7] This reorientation presents a different hydrogen bonding face of the purine to the opposing pyrimidine, utilizing the N7 atom of the purine as a key hydrogen bond acceptor.[8][9] These non-canonical pairings are not merely structural curiosities; they are actively involved in DNA recognition by proteins, DNA repair mechanisms, and can be induced by drug intercalation or conditions of cellular stress.[1][10][11]

The Protagonists: dATP and 7-deaza-2'-deoxyadenosine

To understand the nuances of Hoogsteen bonding, we must first examine the key players at the molecular level.

2'-deoxyadenosine triphosphate (dATP): The Canonical Building Block

As a fundamental precursor for DNA synthesis, dATP consists of the purine base adenine, a deoxyribose sugar, and a triphosphate group. In the context of base pairing, the adenine base possesses two key nitrogen atoms on its Watson-Crick face (N1 and N6) and a crucial nitrogen atom on its Hoogsteen face (N7).

Caption: Chemical structure of 2'-deoxyadenosine triphosphate (dATP).

7-deaza-2'-deoxyadenosine: A Strategic Modification

7-deaza-dA is a synthetic analogue of 2'-deoxyadenosine where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom.[9][12][13][14] This seemingly minor alteration has profound consequences for the molecule's ability to engage in specific types of molecular interactions.

Caption: Chemical structure of 7-deaza-2'-deoxyadenosine.

Hoogsteen Bonding: A Tale of Two Faces

The fundamental difference in the Hoogsteen bonding potential between dATP and 7-deaza-dA lies in the availability of the N7 position as a hydrogen bond acceptor.

dATP and Hoogsteen Base Pairing

In an A-T Hoogsteen base pair, the adenine rotates to the syn conformation, and its N7 and N6 atoms form hydrogen bonds with the N3 and O4 atoms of thymine, respectively.[7][8][9] The N7 atom acts as a crucial hydrogen bond acceptor, a role that is indispensable for the formation of a stable Hoogsteen pair.

Caption: Comparison of Watson-Crick and Hoogsteen A-T base pairing.

7-deaza-dA: The Hoogsteen Disruptor

The substitution of the N7 nitrogen with a carbon in 7-deaza-dA effectively removes the hydrogen bond acceptor capability at this position.[9] The C-H group that replaces the nitrogen cannot participate in the same hydrogen bonding interaction. Consequently, the incorporation of 7-deaza-dA into a DNA duplex abrogates the potential for Hoogsteen base pair formation at that site.[9] This property makes 7-deaza-dA an invaluable tool for investigating biological processes that are dependent on Hoogsteen geometry.

| Feature | dATP (Adenine) | 7-deaza-2'-deoxyadenosine |

| Atom at Position 7 | Nitrogen (N) | Carbon (C) |

| Hoogsteen H-bond Acceptor | Yes (N7) | No |

| Ability to form Hoogsteen Pair | Yes | No |

| Watson-Crick Pairing | Unaffected | Unaffected |

Table 1: Comparative properties of dATP and 7-deaza-dA in the context of Hoogsteen bonding.

Functional Implications and Experimental Applications

The differential ability of dATP and 7-deaza-dA to form Hoogsteen base pairs provides a powerful experimental paradigm to probe the functional significance of this non-canonical pairing.

Probing DNA-Protein Interactions

Many DNA-binding proteins, such as transcription factors and DNA repair enzymes, induce or recognize distorted DNA structures that may involve Hoogsteen base pairs.[1][6] By substituting adenine with 7-deaza-adenine at a suspected recognition site, researchers can assess the impact on protein binding affinity. A significant reduction in binding upon this substitution provides strong evidence for the involvement of the N7 position, and by extension, a potential Hoogsteen conformation, in the recognition process. For example, studies with human DNA polymerase ι have shown that this enzyme utilizes Hoogsteen base pairing for nucleotide incorporation, and the substitution with 7-deaza purines disrupts this process.[9][15][16]

Investigating Drug-DNA Interactions

Certain classes of antibiotics and chemotherapeutic agents bind to DNA and can induce the formation of Hoogsteen base pairs.[10] The use of oligonucleotides containing 7-deaza-dA can help elucidate the binding mechanism of such drugs. If a drug's binding affinity is diminished in the presence of the 7-deaza modification, it suggests that the drug either directly interacts with the N7 position or stabilizes a Hoogsteen conformation that is no longer accessible.

Drug Development

The unique structural features of Hoogsteen base pairs present novel targets for drug design. Understanding the precise requirements for Hoogsteen formation and stability can inform the development of small molecules that selectively target these non-canonical structures, which may be more prevalent in diseased states or under conditions of cellular stress. Furthermore, 7-deaza-adenosine analogues themselves have been investigated as potential therapeutic agents, for instance, as inhibitors of viral replication.[17]

Methodologies for Studying Hoogsteen Base Pairing

Several biophysical techniques are employed to detect and characterize Hoogsteen base pairs in DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful solution-state technique for identifying Hoogsteen base pairs. Characteristic chemical shift changes, particularly for the adenine C8 and C1' atoms, can distinguish between Watson-Crick and Hoogsteen conformations.[1][18] Furthermore, Nuclear Overhauser Effect (NOE) data can provide distance constraints that are consistent with the altered geometry of a Hoogsteen pair.

Experimental Workflow for NMR Analysis:

Caption: A generalized workflow for the NMR-based investigation of Hoogsteen base pairs.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of DNA and DNA-protein complexes in the solid state. While it can be challenging to resolve Hoogsteen from Watson-Crick base pairs, especially in cases of ambiguous electron density, this technique has been instrumental in visualizing Hoogsteen pairs in various biological contexts.[1][19][20]

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical calculations are increasingly used to study the dynamics and energetics of Hoogsteen base pair formation.[21][22][23] These computational approaches can provide insights into the transition pathways between Watson-Crick and Hoogsteen conformations and help rationalize experimental observations.

Conclusion

The substitution of nitrogen with carbon at the 7th position of adenine in 7-deaza-2'-deoxyadenosine provides a powerful and precise tool for dissecting the role of Hoogsteen base pairing in biological systems. This modification, which selectively ablates the ability to form Hoogsteen pairs without significantly perturbing the overall DNA structure, has been instrumental in demonstrating the functional importance of these non-canonical structures in DNA recognition, repair, and drug interactions. For researchers and drug development professionals, understanding the distinct properties of 7-deaza-dA versus dATP is not merely an academic exercise; it is a gateway to a deeper understanding of DNA biology and the development of novel therapeutic strategies.

References

-

Probing Watson-Crick and Hoogsteen base pairing in duplex DNA using dynamic nuclear polarization solid-state NMR spectroscopy. PNAS. [Link]

-

Hoogsteen base pair - Wikipedia. Wikipedia. [Link]

-

Free Energy Landscape and Conformational Kinetics of Hoogsteen Base Pairing in DNA vs. RNA. PMC. [Link]

-

NMR investigation of Hoogsteen base pairing in quinoxaline antibiotic--DNA complexes: comparison of 2:1 echinomycin, triostin A and [N-MeCys3,N-MeCys7] TANDEM complexes with DNA oligonucleotides. PMC. [Link]

-

Transient Hoogsteen Base Pairs Observed in Unbiased Molecular Dynamics Simulations of DNA. PMC. [Link]

-

NMR experiments verifying formation of Hoogsteen and Watson-Crick bps... ResearchGate. [Link]

-

Characterizing Watson–Crick versus Hoogsteen Base Pairing in a DNA–Protein Complex Using Nuclear Magnetic Resonance and Site-Specifically 13C. ACS Publications. [Link]

-

Measuring Hoogsteen Base-Pairs : From Test Tubes to Cells. DukeSpace. [Link]

-

A Historical Account of Hoogsteen Base-pairs in Duplex DNA. PMC - NIH. [Link]

-

Force-Field-Dependent DNA Breathing Dynamics: A Case Study of Hoogsteen Base Pairing in A6-DNA. Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

Hoogsteen Base Pairings: A New Paradigm for DNA Replication, DNA Recognition, and DNA Repair. Journal of Experimental and Molecular Biology. [Link]

-

Hoogsteen vs. Watson-Crick base pairing: incorporation of 2-substituted adenine- and 7-deazaadenine 2'-deoxy-beta-D-ribonucleosides into oligonucleotides. PubMed. [Link]

-

Crystal structure of an antiparallel DNA fragment with Hoogsteen base pairing. PMC - NIH. [Link]

-

Sequence dependence of transient Hoogsteen base pairing in DNA. PLOS Computational Biology - Research journals. [Link]

-

Hoogsteen base pair. bionity.com. [Link]

-

Role of Hoogsteen Edge Hydrogen Bonding at Template Purines in Nucleotide Incorporation by Human DNA Polymerase ι. PMC. [Link]

-

7-Deaza-7-ethynyl-2'-deoxyadenosine (EdA), Alkyne-containing Nucleosides. Jena Bioscience. [Link]

-

New insights into Hoogsteen base pairs in DNA duplexes from a structure-based survey. Nucleic Acids Research - Oxford Academic. [Link]

-

Role of hoogsteen edge hydrogen bonding at template purines in nucleotide incorporation by human DNA polymerase iota. PubMed. [Link]

-

Structural basis of water-mediated cis Watson–Crick/Hoogsteen base-pair formation in non-CpG methylation. Nucleic Acids Research - Oxford Academic. [Link]

-

Revealing A-T and G-C Hoogsteen base pairs in stressed protein-bound duplex DNA. Oxford Academic. [Link]

-

Computational Studies of Hoogsteen Base Pairs in Nucleic Acids and Developments in Enhanced Sampling Simulation Techniques. UCI Department of Chemistry. [Link]

-

hoogsteen base pair: Topics by Science.gov. Science.gov. [Link]

-

(PDF) Role of N7 protonation of guanine in determining structure, stability and function of RNA base pairs. ResearchGate. [Link]

-

Hoogsteen vs. Watson-Crick Base Pairing: Incorporation of 2-Substituted Adenine- and 7-Deazaadenine 2'-Deoxy-ß-D-ribonucleosides into Oligonucleotides. ResearchGate. [Link]

-

Hydrogen bonding in W-C and Hoogsteen base pairs. (A) W-C AT and GC... ResearchGate. [Link]

-

A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. PMC. [Link]

-

7-Deaza-dATP. Jena Bioscience. [Link]

-

A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA. PMC. [Link]

-

(PDF) Structure of the DNA duplex d(ATTAAT)2 with Hoogsteen hydrogen bonds. ResearchGate. [Link]

-

The synthesis of 7-deaza-7-iodo-2′-deoxyadenosine. (i) NaH, CH3CN, then... ResearchGate. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Transient Hoogsteen Base Pairs Observed in Unbiased Molecular Dynamics Simulations of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Historical Account of Hoogsteen Base-pairs in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jemb.bio.uaic.ro [jemb.bio.uaic.ro]

- 7. Hoogsteen base pair - Wikipedia [en.wikipedia.org]

- 8. Hoogsteen_base_pair [bionity.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR investigation of Hoogsteen base pairing in quinoxaline antibiotic--DNA complexes: comparison of 2:1 echinomycin, triostin A and [N-MeCys3,N-MeCys7] TANDEM complexes with DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revealing A-T and G-C Hoogsteen base pairs in stressed protein-bound duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. 7-Deaza-2′-deoxyadenosine, CAS 60129-59-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. trilinkbiotech.com [trilinkbiotech.com]

- 15. Role of Hoogsteen Edge Hydrogen Bonding at Template Purines in Nucleotide Incorporation by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of hoogsteen edge hydrogen bonding at template purines in nucleotide incorporation by human DNA polymerase iota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Crystal structure of an antiparallel DNA fragment with Hoogsteen base pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Free Energy Landscape and Conformational Kinetics of Hoogsteen Base Pairing in DNA vs. RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Computational Studies of Hoogsteen Base Pairs in Nucleic Acids and Developments in Enhanced Sampling Simulation Techniques | UCI Department of Chemistry [chem.uci.edu]

Advanced Technical Guide: 7-Deaza-dATP Major Groove Modifications

Executive Summary

This technical guide addresses the structural, enzymatic, and functional utility of 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) and its C7-functionalized derivatives.[1]

For researchers in drug discovery and structural biology, the 7-deaza modification represents a critical "molecular handle." By replacing the N7 nitrogen of the purine ring with a carbon atom, scientists eliminate Hoogsteen hydrogen bonding—the primary driver of G-quadruplexes and band compression in GC-rich sequencing—while simultaneously creating a bioorthogonal attachment point in the DNA major groove. This guide details the mechanism of polymerase incorporation, specific applications in SELEX (aptamer) development, and validated protocols for click-chemistry labeling.

Structural & Mechanistic Basis[2]

The N7-to-C7 Substitution

The defining feature of 7-deaza-dATP is the substitution of the nitrogen atom at position 7 of the adenine ring with a carbon atom (CH). This single atomic change has profound physicochemical consequences:

-

Elimination of Hoogsteen Pairing: The N7 atom in natural adenine acts as a hydrogen bond acceptor, facilitating Hoogsteen base pairing. This pairing is responsible for stabilizing complex secondary structures like G-quadruplexes and triplex DNA. The C7 substitution removes this acceptor capability, forcing the DNA to adopt standard Watson-Crick geometry.

-

Major Groove Projection: In B-form DNA, the C7 position projects directly into the major groove. This steric freedom allows for the attachment of bulky functional groups (alkynes, phenyls, amino acids) without disrupting the essential Watson-Crick hydrogen bonding required for duplex formation.

-

Duplex Stability: While 7-deaza-adenine maintains base-pairing fidelity with Thymine, the modification generally imparts a minor thermodynamic destabilization (enthalpic penalty) to the duplex compared to natural dA:dT pairs. However, this destabilization is significantly less than the destabilization of secondary structures, resulting in a net benefit for processing GC-rich or structured templates.

Visualization of Structural Logic

Figure 1: Structural transition from natural dATP to functionalized 7-deaza-dATP, highlighting the elimination of Hoogsteen bonding and major groove accessibility.

Enzymatic Incorporation Strategies

Successful utilization of 7-deaza-dATP derivatives relies on selecting the correct DNA polymerase. Not all enzymes tolerate modifications at the C7 position equally, particularly when bulky hydrophobic groups are attached.

Polymerase Selection Matrix

| Polymerase Family | Enzyme Examples | Incorporation Efficiency | Fidelity with Mods | Recommended Use Case |

| Family A | Taq | Moderate to Low | Low | Standard PCR with simple 7-deaza (no bulky groups). |

| Family B (Archaeal) | Pwo, Deep Vent (exo-), KOD XL | High | High | Incorporation of bulky C7-modified nucleotides (alkynes, aryls). |

| Family B (Engineered) | 9°N, Therminator | Very High | Variable | Incorporation of extremely bulky or unnatural backbone modifications. |

| Mesophilic | Klenow (exo-), Bst | High | Moderate | Isothermal amplification; Bst shows unique affinity for hydrophobic C7 mods. |

Mechanism of Modified Nucleotide Acceptance

Research indicates that Family B polymerases (e.g., KOD, Pwo) have a more open active site channel that accommodates major groove modifications. Furthermore, specific hydrophobic modifications (like 7-phenyl-7-deaza-dATP) can actually increase incorporation efficiency over natural dATP with certain polymerases (like Bst) due to favorable hydrophobic stacking interactions within the enzyme's cleft.

High-Value Applications

Next-Generation & Sanger Sequencing

Problem: GC-rich regions form stable secondary structures (hairpins/quadruplexes) that cause polymerase pausing. In Sanger sequencing, this manifests as "band compression," where multiple bases migrate together. Solution: Replacing dATP/dGTP with 7-deaza-dATP/7-deaza-dGTP prevents these secondary structures from forming. The polymerase reads through the sequence linearly, resolving compressions and improving read length.

SELEX and Modified Aptamers (SOMamers)

Concept: Standard DNA aptamers lack the chemical diversity of proteins (which have hydrophobic, acidic, and basic residues). Innovation: By using 7-deaza-dATP modified with hydrophobic moieties (benzyl, naphthyl, indolyl), researchers can generate "SOMamers" (Slow Off-rate Modified Aptamers). These modified bases project into the major groove, allowing the aptamer to form tight, hydrophobic interactions with protein targets that natural DNA cannot achieve. Workflow:

-

Library Generation: PCR with KOD XL and C7-modified dATP.

-

Selection: Incubate with target protein.

-

Partitioning: Wash away weak binders.

-

Amplification: PCR amplify bound sequences.

Bioorthogonal Labeling (Click Chemistry)

Strategy: Incorporate 7-ethynyl-7-deaza-dATP (C8-Alkyne-dATP) enzymatically, then label post-synthesis using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Advantage: The alkyne group is small and does not disrupt the double helix during PCR. Labeling occurs after the delicate enzymatic step, allowing for the attachment of sensitive or extremely bulky fluorophores that would otherwise inhibit the polymerase.

Experimental Protocols

Protocol A: PCR Incorporation of 7-Ethynyl-7-deaza-dATP

Objective: To generate a DNA amplicon containing reactive alkyne handles for downstream labeling.

Reagents:

-

Template DNA (10-50 ng)

-

Primers (Forward/Reverse, 0.5 µM final)

-

Polymerase: KOD XL DNA Polymerase (or Pwo)

-

dNTP Mix: 200 µM dGTP, dCTP, dTTP; 200 µM 7-ethynyl-7-deaza-dATP (Replace natural dATP completely or use 50:50 ratio for lower density).

-

Buffer: 1x reaction buffer (ensure MgSO4 is optimized, typically 2-4 mM).

Workflow:

-

Assembly: Assemble reaction on ice.

-

Cycling:

-

94°C for 2 min (Initial Denaturation)

-

30 Cycles:

-

94°C for 15 sec

-

Tm - 5°C for 30 sec (Annealing)

-

68°C for 1 min/kb (Extension - Note: Allow slightly longer extension times for modified nucleotides)

-

-

68°C for 5 min (Final Extension)

-

-

Validation: Run 5 µL on a 2% agarose gel. The band should migrate slightly slower than natural DNA due to the modification's drag/mass.

Protocol B: Post-PCR Click Labeling (CuAAC)

Objective: Covalent attachment of an Azide-Fluorophore to the alkyne-modified DNA.

Reagents:

-

Purified PCR Product (from Protocol A)

-

Azide-Label (e.g., Cy5-Azide, 10 mM in DMSO)

-

CuSO4 (100 mM stock)

-

THPTA Ligand (500 mM stock - stabilizes Cu(I))

-

Sodium Ascorbate (500 mM stock - fresh)

Step-by-Step:

-

Mix: In a 1.5 mL tube, combine:

-

DNA (~500 ng in water/TE)

-

100 mM Phosphate Buffer (pH 7.0) to final vol.

-

Azide-Label (5-10 equivalents relative to alkyne sites).

-

-

Catalyst Premix: Mix CuSO4 and THPTA (1:5 molar ratio) separately, incubate 5 min.

-

Initiate: Add Catalyst Premix to DNA. Add Sodium Ascorbate (final conc 5 mM).

-

Incubate: 30-60 minutes at Room Temp (dark).

-

Purification: Clean up using a PCR purification column or Ethanol precipitation to remove unreacted dye.

Visualization of Workflows

SELEX with Modified Libraries

Figure 2: SELEX workflow utilizing 7-deaza-dATP derivatives to generate high-affinity modified aptamers.

Click Chemistry Labeling Pathway

Figure 3: Two-step labeling strategy: Enzymatic incorporation of the alkyne handle followed by chemical conjugation.

Troubleshooting & Self-Validation

To ensure scientific integrity, every experiment must be self-validating.

| Issue | Symptom | Validation Step | Corrective Action |

| Incomplete Incorporation | Low PCR yield or normal migration on gel. | PAGE Analysis: Modified DNA (especially with bulky groups) often migrates differently than natural DNA on polyacrylamide gels. | Increase polymerase concentration; Switch to KOD XL or Deep Vent (exo-); Increase extension time. |

| Failed Labeling | No fluorescence after Click reaction. | Dot Blot: Spot DNA on membrane and probe for biotin (if using Biotin-Azide) to verify click efficiency independent of gel issues. | Fresh Sodium Ascorbate is critical (it oxidizes rapidly). Ensure THPTA ligand is used to protect DNA from Cu(I) damage. |

| Polymerase Stalling | Truncated products in SELEX. | Mass Spectrometry: Analyze short extension products to verify termination point. | Optimize dNTP ratios. Some modifications require 100% substitution, others prefer 50% mix with natural dATP. |

References

-

Cahová, H., et al. (2014). "7-Aryl-7-deazaadenine 2'-deoxyribonucleoside triphosphates (dNTPs): better substrates for DNA polymerases than dATP in competitive incorporations."[2][3] Angewandte Chemie International Edition.

-

Jäger, S., et al. (2005).[4] "Click chemistry with DNA: A powerful tool for the post-synthetic modification of nucleic acids." Journal of the American Chemical Society.

-

Kielkowski, P., et al. (2016). "5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine dNTPs as Substrates for DNA Polymerases." ACS Chemical Biology.

-

Mulholland, C., et al. (2023). "The selection of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer with high binding affinity for the Heat Shock Protein 70." Scientific Reports.

-

Seela, F., & Röling, A. (1992). "7-Deazapurine DNA: Oligonucleotides containing 7-deaza-2'-deoxyadenosine and 7-deaza-2'-deoxyguanosine." Nucleic Acids Research.[4][5]

-

Gramlich, P. M., et al. (2008). "Click-click-click: single to triple modification of DNA." Angewandte Chemie.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 7-Aryl-7-deazaadenine 2'-deoxyribonucleoside triphosphates (dNTPs): better substrates for DNA polymerases than dATP in competitive incorporations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epublications.vu.lt [epublications.vu.lt]

- 5. 7-Deaza-dATP, Modified dATPs - Jena Bioscience [jenabioscience.com]

7-deaza-adenine nucleoside analogues for structural biology

Deconstructing the Major Groove: A Technical Guide to 7-Deaza-Adenine Nucleoside Analogues in Structural Biology

As a Senior Application Scientist specializing in nucleic acid structural biology, I frequently encounter the biophysical limitations of native oligonucleotides in X-ray crystallography and NMR. Native adenine, while fundamental to the genetic code, presents two distinct challenges in structural studies: it readily participates in Hoogsteen base pairing (which can complicate the isolation of pure Watson-Crick duplexes), and it lacks a heavy atom for crystallographic phasing.

The strategic substitution of adenine with 7-deaza-adenine (7-dA) and its halogenated derivatives (e.g., 7-Iodo-7-deaza-adenine) elegantly solves both problems. By replacing the N7 nitrogen with a carbon atom, we fundamentally alter the nucleobase's electronic landscape and steric profile. This whitepaper explores the mechanistic causality, synthetic protocols, and crystallographic workflows that make 7-deaza-adenine an indispensable tool for modern structural biology and drug development.

Mechanistic Principles & Causality

The Hoogsteen Disruption

In native adenine, the N7 position acts as a critical hydrogen bond acceptor on the Hoogsteen edge. This enables the formation of complex tertiary RNA structures, G-quadruplex-like aggregates, and parallel/anti-parallel homo-adenine duplexes. By replacing N7 with a C-H group, 7-dA effectively deactivates the Hoogsteen face while preserving the Watson-Crick face (N1, N6).

Causality in Action: Molecular dynamics and coupled nucleotide substitution experiments have demonstrated that coralyne-induced homo-adenine duplexes rely heavily on N7 for Watson-Crick-Hoogsteen (transWH) base pairing[1]. Introducing 7-deaza-adenine into these sequences significantly reduces the thermal stability of the structures, definitively proving the necessity of N7 in these specific nucleic acid architectures[1],[2].

Glycosidic Bond Stability and Enzymatic Probing

The carbon substitution at position 7 alters the π-electron system of the purine ring, which significantly increases the stability of the N-glycosidic bond against acid-catalyzed hydrolysis and depurination[3]. Furthermore, 7-dA serves as a highly effective mechanistic probe for DNA repair enzymes. For instance, the adenine DNA glycosylase MutY initiates base excision by using its catalytic Glu43 residue to protonate the N7 of adenine[4]. Substituting native adenine with 7-deaza-adenine removes this protonation site, allowing researchers to trap and crystallize the enzyme-substrate complex without premature cleavage occurring[4].

Halogenation for SAD Phasing

Because the C7 position projects directly into the major groove of B-form DNA and A-form RNA, it can accommodate bulky substituents without causing steric clashes with the complementary strand. Halogenating this position (e.g., 7-Iodo-7-deaza-adenine) introduces a heavy anomalous scatterer directly into the nucleic acid backbone. This enables Single-wavelength Anomalous Dispersion (SAD) phasing, bypassing the need for selenomethionine-derivatized proteins or heavy-metal soaking.

Fig 1. Mechanistic logic tree detailing the biophysical advantages of 7-deaza-adenine.

Quantitative Data Summary

To understand the utility of these analogues, we must compare their biophysical properties across structural parameters.

| Property | Native Adenine | 7-deaza-Adenine | 7-Iodo-7-deaza-Adenine |

| Watson-Crick Pairing | Intact | Intact | Intact |

| Hoogsteen Pairing | Active (N7 is H-bond acceptor) | Inactive (N7 replaced by C-H) | Inactive (N7 replaced by C-I) |

| Major Groove Sterics | Minimal | Minimal | Bulky (Iodine projects outward) |

| SAD Phasing Utility | None | None | High (Iodine anomalous scatterer) |

| Glycosidic Bond Stability | Standard | Highly Stable (Resists hydrolysis) | Highly Stable |

Self-Validating Experimental Protocols

To ensure high-fidelity incorporation of 7-deaza-adenine into synthetic oligonucleotides and subsequent structural resolution, the following self-validating workflow must be strictly adhered to.

Protocol 1: Solid-Phase Oligonucleotide Synthesis (SPOS)

Causality Check: The altered electronic properties of the 7-deaza core reduce the nucleophilicity of the phosphoramidite. Utilizing standard coupling times will result in truncated failure sequences.

-

Preparation : Dissolve the 7-Iodo-7-deaza-dA phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M[5].

-

Coupling : Utilize 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole as the activator. Extend the coupling time to 8 minutes to ensure >98% coupling efficiency[5].

-

Oxidation : Apply standard iodine/water/pyridine oxidation. (Note: For specific LNA-7-deaza analogues, tert-butyl hydroperoxide may be preferred to prevent side reactions)[5].

-

Cleavage : Cleave the oligonucleotide from the CPG support using concentrated aqueous ammonia at 55°C for 15 hours. The 7-iodo derivative is stable under these standard deprotection conditions.

-

Purification : Isolate the full-length product via Reverse-Phase HPLC. The hydrophobic nature of the iodine atom acts as a built-in purification handle, significantly increasing the retention time of the successful product compared to failure sequences.

Protocol 2: Crystallization and SAD Phasing Workflow

-

Complexation : Anneal the purified 7-Iodo-7-deaza-A modified oligonucleotide and mix with the target protein at a 1:1.2 molar ratio.

-

Crystallization : Screen using standard vapor diffusion. The major groove projection of the iodine rarely disrupts native protein-DNA contacts but can occasionally mediate novel, favorable crystal packing interactions.

-

Data Collection : Tune the synchrotron X-ray wavelength to the Iodine L-III absorption edge (approx. 1.54 Å or ~8 keV) to maximize the anomalous signal (

). -

Phasing : Extract the anomalous differences to locate the iodine substructure. Calculate initial phases using SAD and perform density modification to yield an interpretable electron density map.

Fig 2. Step-by-step workflow from solid-phase synthesis to SAD phasing using 7-Iodo-7-deaza-A.

Applications in Drug Discovery

Beyond structural elucidation, 7-deaza-adenine serves as a privileged scaffold in rational drug design. A prime example is the development of antiviral therapeutics targeting the SARS-CoV-2 nsp14 N7-methyltransferase. Researchers designed bisubstrate inhibitors that occupy both the S-adenosylmethionine (SAM) and cap-binding pockets. By utilizing a 7-substituted 7-deaza-adenine core, these inhibitors effectively target a lateral side cavity in the SAM-binding site, yielding subnanomolar, selective inhibition of the viral enzyme[6],[7].

References

-

Molecular dynamics simulations and coupled nucleotide substitution experiments indicate the nature of A·A base pairing and a putative structure of the coralyne-induced homo-adenine duplex. Nucleic Acids Research.[Link]

-

Molecular dynamics simulations and coupled nucleotide substitution experiments indicate the nature of A·A base pairing and a putative structure of the coralyne-induced homo-adenine duplex. PubMed Central (PMC).[Link]

-

The Structure-Based Design of SARS-CoV-2 nsp14 Methyltransferase Ligands Yields Nanomolar Inhibitors. ResearchGate.[Link]

-

Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. ACS Publications.[Link]

-

New Antiviral strategies: From bench to bedside. Institut Pasteur.[Link]

-

Structural Basis for Nucleobase Activation by the Adenine DNA Glycosylase MutY. bioRxiv.[Link]

-

Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption/ionization mass spectrometry. Nucleic Acids Research.[Link]

Sources

- 1. Molecular dynamics simulations and coupled nucleotide substitution experiments indicate the nature of A{middle dot}A base pairing and a putative structure of the coralyne-induced homo-adenine duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular dynamics simulations and coupled nucleotide substitution experiments indicate the nature of A·A base pairing and a putative structure of the coralyne-induced homo-adenine duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. research.pasteur.fr [research.pasteur.fr]

7-deaza-2'-dA effect on DNA duplex melting temperature (Tm)

Thermodynamic and Structural Modulation of DNA Duplexes via 7-Deaza-2'-deoxyadenosine ( )[1][2]

Executive Summary

7-deaza-2'-deoxyadenosine (7-deaza-dA or

The Thermodynamic Rule: Contrary to the stabilizing effect seen with some modifications (e.g., LNA or 2'-OMe), 7-deaza-dA generally destabilizes DNA:DNA duplexes , lowering the melting temperature (

However, its utility lies not in duplex stabilization, but in the destabilization of secondary structures (hairpins, Hoogsteen-bonded triplexes) and the modulation of DNA curvature. This guide details the mechanistic underpinnings of these effects and provides protocols for their characterization.

Structural Mechanism: The N7 C7 Shift

To understand the thermodynamic effect, one must first understand the structural loss. In canonical B-DNA, the N7 position of adenine acts as a hydrogen bond acceptor. It is critical for:

-

Hoogsteen Base Pairing: Essential for triplex formation and certain G/A-rich secondary structures.

-

Cation Coordination:

and -

Major Groove Electrostatics: N7 contributes to the electronegative potential of the major groove.[2]

Replacing N7 with C7 (7-deaza) eliminates the H-bond acceptor capability and alters the dipole moment, leading to the physical effects detailed below.

Diagram 1: Mechanistic Pathway of 7-deaza-dA

Caption: The substitution of N7 with C7 removes a critical hydration and cation binding site, resulting in thermodynamic destabilization of the duplex while simultaneously resolving Hoogsteen-dependent secondary structures.

Thermodynamic Characterization ( Effects)

The incorporation of 7-deaza-dA into a DNA duplex introduces an enthalpic penalty.[1][2] While Watson-Crick base pairing (N1-N6) remains intact, the stacking interactions and hydration shell are compromised.

Quantitative Impact Data

The following data summarizes the

| Modification Type | Substitution | Mechanism | |

| 7-deaza-dA | Single | -0.5°C to -0.8°C | Reduced stacking enthalpy; loss of electrostricted water. |

| 7-deaza-dA | Multiple (A-tract) | -0.7°C to -1.2°C | Disruption of "propeller twist" and A-tract curvature. |

| 7-halo-7-deaza-dA | 7-Bromo/Iodo | +1.0°C to +3.0°C | Contrast: Halogens increase polarizability and stacking, reversing the destabilization. |

The "Isostabilization" Myth

Researchers often confuse 7-deaza-dG (which equalizes binding energy with A:T by removing a H-bond) with 7-deaza-dA.

-

7-deaza-dG: Lowers

significantly to reduce GC-rich stability. -

7-deaza-dA: Lowers

slightly. Its primary value is structural, not thermodynamic equalization.

Mechanistic Insight: Enthalpy vs. Entropy

Thermodynamic studies (Seela et al., 1982; 2011) reveal that the destabilization is enthalpy-driven .[3] The 7-deaza modification reduces the exothermic heat of duplex formation (

Applications in High-Fidelity Workflows

The destabilizing nature of 7-deaza-dA is utilized to solve specific kinetic problems in molecular biology.

A. Sequencing and Band Compressions

In Sanger sequencing, G-C and A-T rich regions can form intramolecular hairpins that migrate faster than the linear single strand, causing "compressions" where bands overlap.

-

Mechanism: Many of these hairpins rely on Hoogsteen bonding (N7).

-

Solution: 7-deaza-dA prevents Hoogsteen bonding, linearizing the strand and resolving the compression (Yamakawa et al., 1997).

B. PCR of Curved DNA (A-Tracts)

Poly(dA) tracts induce intrinsic bending in DNA. This curvature can cause polymerase pausing.[4]

-

Effect: 7-deaza-dA alters the propeller twist and roll angles of the base pairs, essentially "straightening" the DNA and allowing smoother polymerase progression.

Experimental Protocol: Accurate Determination

When characterizing oligonucleotides with 7-deaza-dA, standard algorithms (Nearest Neighbor) will overestimate the

Diagram 2: UV Melting Curve Workflow

Caption: Workflow for empirical Tm determination. Note the requirement for slow ramping (0.5°C/min) to ensure thermodynamic equilibrium due to altered kinetics of the modified duplex.

Step-by-Step Protocol

-

Buffer Preparation:

-

Prepare a buffer containing 100 mM NaCl , 10 mM

, and 10 mM Sodium Cacodylate (pH 7.0). -

Note: Phosphate buffer is an alternative, but Cacodylate avoids pH shifts with temperature.

-

-

Oligonucleotide Mixing:

-

Mix equimolar amounts (typically 1.0 µM final concentration) of the 7-deaza-dA modified strand and its complement.

-

-

Annealing:

-

Heat to 95°C for 5 minutes, then cool slowly to room temperature over 1 hour. This ensures proper duplex formation without kinetic traps.

-

-

Melting Analysis:

-

Use a UV-Vis spectrophotometer with a Peltier temperature controller.

-

Ramp temperature from 20°C to 90°C at a rate of 0.5°C/min .

-

Monitor absorbance at 260 nm .

-

-

Calculation:

-

The

is defined as the maximum of the first derivative ( -

Validation: Compare against a native dA control duplex run simultaneously. Expect the modified duplex to melt 0.5–1.0°C lower per modification.

-

Synthesis and Handling Notes

-

Phosphoramidite Stability: 7-deaza-dA phosphoramidites are generally stable and compatible with standard solid-phase synthesis cycles.

-

Deprotection: Standard ammonium hydroxide deprotection is suitable. However, if using "Fast Deprotection" chemistry (AMA), ensure the specific protecting group on the exocyclic amine (usually benzoyl or dimethylformamidine) is compatible.

-

Coupling Efficiency: Slightly lower coupling efficiency may be observed compared to native dA; extend coupling times to 3-5 minutes if possible.

References

-

Seela, F., & Kehne, A. (1987). Palindromic octanucleotides containing 7-deaza-2'-deoxyadenosine and 7-deaza-2'-deoxyguanosine.Biochemistry .[5][6][7][8][9][10][11][12][13][14] Link

-

Seela, F., & Thomas, H. (1995). Duplex stabilization of DNA: Oligonucleotides containing 7-substituted 7-deazaadenines.[7][15][16][17]Helvetica Chimica Acta .[5][7] Link

-

Yamakawa, H., & Ohara, O. (1997).[6] A DNA cycle sequencing reaction that minimizes compressions on automated fluorescent sequencers.[6]Nucleic Acids Research .[5][6][9] Link

-

Sung, N. S., et al. (2011). Altering the Electrostatic Potential in the Major Groove: Thermodynamic and Structural Characterization of 7-Deaza-2′-deoxyadenosine:dT Base Pairing in DNA.[1][2][18]Journal of Physical Chemistry B . Link

Sources

- 1. Altering the Electrostatic Potential in the Major Groove: Thermodynamic and Structural Characterization of 7-Deaza-2′-deoxyadenosine:dT Base Pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. A DNA cycle sequencing reaction that minimizes compressions on automated fluorescent sequencers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Duplex Stabilization of DNA: Oligonucleotides containing 7‐substituted 7‐deazaadenines | Scilit [scilit.com]

- 8. Cytosine methylation regulates DNA bendability depending on the curvature - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Differences between DNA base pair stacking energies are conserved over a wide range of ionic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural origins of adenine-tract bending - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stabilisation of duplex DNA by 7-halogenated 8-aza-7-deazaguanines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]

- 17. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Mechanistic Role of 7-deaza-dATP in Destabilizing DNA Secondary Structures

An In-depth Technical Guide on the Mechanism of 7-deaza-dATP in Destabilizing DNA Secondary Structures.

Executive Summary

The stability of DNA secondary structures—ranging from hairpins and triplexes to G-quadruplexes—often impedes fundamental genomic workflows like PCR and Sanger sequencing.[1][2][3] While 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) is the industry standard for resolving GC-rich structures, 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) plays a distinct and critical role in destabilizing structures dependent on Hoogsteen hydrogen bonding and A-tract curvature .[4]

This guide details the molecular mechanism of 7-deaza-dATP, specifically its ability to abolish the N7-hydrogen bond acceptor site, thereby preventing the formation of Hoogsteen base pairs without compromising Watson-Crick fidelity.[1][4] It serves as a vital reagent for resolving electrophoretic compressions, probing polymerase fidelity (e.g., Pol

Molecular Mechanism: The N7-C7 Substitution[4]

The core efficacy of 7-deaza-dATP lies in a single atomic substitution that fundamentally alters the hydrogen-bonding landscape of the adenine base.

1.1 Chemical Modification

In natural deoxyadenosine triphosphate (dATP), the nitrogen at position 7 (N7) possesses a lone pair of electrons, serving as a critical hydrogen bond acceptor in the major groove. In 7-deaza-dATP, this nitrogen is replaced by a methine group (=CH-).[4]

-

Natural dATP: Purine ring with Nitrogen at N7.

-

7-deaza-dATP: Pyrrolo[2,3-d]pyrimidine ring with Carbon at C7.[4]

1.2 The Hoogsteen Blockade

DNA bases can pair in two primary modes: Watson-Crick (WC) and Hoogsteen .[5]

-

Watson-Crick Pairing: Relies on N1 and N6 of Adenine.[4] These atoms are unaffected by the 7-deaza modification.[4] Thus, 7-deaza-dATP incorporates efficiently into the double helix opposite Thymine.[4]

-

Hoogsteen Pairing: Requires the N7 atom of Adenine to accept a hydrogen bond from Thymine (N3-H).

-

Mechanism of Destabilization: By replacing N7 with C7, 7-deaza-dATP removes the acceptor site.[4] This sterically and electronically abolishes Hoogsteen pairing .

-

Expert Insight: This property makes 7-deaza-dATP a "molecular scalpel."[4] It selectively eliminates secondary structures stabilized by Hoogsteen interactions (like triplexes or syn-conformation Adenines) while leaving the canonical B-DNA duplex intact.[4]

1.3 Impact on Base Stacking and Curvature

Sequences rich in Adenine (A-tracts) naturally curve the DNA helix due to unique hydration and stacking interactions in the major groove.

-

Curvature Reduction: The C7 modification alters the major groove electrostatics and hydration spine. Incorporating 7-deaza-dATP into A-tracts significantly reduces this intrinsic bending, normalizing the electrophoretic mobility of the DNA.

Destabilization of Secondary Structures

The incorporation of 7-deaza-dATP destabilizes specific classes of secondary structures that impede polymerases.

| Structure Type | Role of Adenine (A) | Effect of 7-deaza-dATP | Mechanism |

| Triplex DNA (H-DNA) | Forms A*T-A triplets where the third strand binds via Hoogsteen.[4] | Complete Inhibition | Removes N7 acceptor required for the third strand binding. |

| DNA Hairpins | A-T rich stems can stabilize hairpins via alternative pairing. | Destabilization | Prevents non-canonical H-bonds that stabilize the stem or loop.[4] |

| G-Quadruplexes (G4) | Note: Primarily G-based.[4] A's may exist in loops. | Minor/Contextual | Destabilizes only if Adenines in loops participate in Hoogsteen triads. |

| A-Tract Bends | A-tracts cause rigid bends, leading to gel compressions. | Linearization | Alters hydration/stacking, straightening the helix for normal migration. |

Visualization: Mechanism of Action

The following diagram illustrates the structural difference and the specific disruption of the Hoogsteen interface.

Caption: 7-deaza-dATP retains Watson-Crick pairing capabilities (green path) but physically blocks Hoogsteen interactions (red path) by removing the N7 nitrogen acceptor.[4]

Experimental Protocols & Workflows

Protocol 1: Sequencing Optimization (Resolving Compressions)

Purpose: To resolve "band compressions" in Sanger sequencing caused by A-rich bends or hairpin structures.

Reagents:

-

7-deaza-dATP (10 mM stock).[4]

-

Standard dGTP, dCTP, dTTP (10 mM stocks).[6]

-

Sequencing Polymerase (e.g., T7 DNA Polymerase or modified Taq).

Workflow:

-

Preparation: Thaw all dNTPs on ice.

-

Substitution: Prepare a "Deaza-Mix" where 100% of dATP is replaced by 7-deaza-dATP .

-

Note: Unlike PCR, sequencing often requires full substitution to ensure uniform mobility.

-

Mix: 10 µL 7-deaza-dATP, 10 µL dGTP, 10 µL dCTP, 10 µL dTTP.[4]

-

-

Reaction Setup: Assemble sequencing reaction using the Deaza-Mix.

-

Cycling: Use standard thermal cycling conditions. 7-deaza-dATP does not significantly alter the

of the primer-template complex, so annealing temperatures remain constant.[4] -

Analysis: Run on capillary or slab gel. Compressions (bands running too close together) should be resolved into distinct peaks.

Protocol 2: PCR for Structure-Prone Templates

Purpose: Amplification of templates containing A-tracts or regions prone to Hoogsteen-stabilized secondary structures.[4][5]

Workflow Visualization:

Caption: Optimization loop for incorporating 7-deaza-dATP in PCR. A 3:1 ratio is the starting point to balance fidelity and structural destabilization.

Step-by-Step Protocol:

-

Ratio Calculation: For PCR, 100% substitution can sometimes reduce yield with certain high-fidelity polymerases.[4] Start with a 3:1 ratio (dATP : 7-deaza-dATP).[4][6]

-

Example: For 200 µM final Adenine nucleotide concentration, use 150 µM dATP and 50 µM 7-deaza-dATP.[4]

-

-

Master Mix: Add the modified dNTP mix to the buffer, primers, and polymerase.

-

Cycling:

-

Denaturation: 95°C (Standard).[7]

-

Annealing: 7-deaza-dATP slightly lowers the melting temperature (

) of the duplex compared to standard DNA. If yield is low, lower the annealing temperature by 1–2°C . -

Extension: Standard times apply.

-

-

Validation: Verify amplicon size on an agarose gel. A successful reaction will show a sharp band where standard dATP showed smearing or no product.

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Product (PCR) | Polymerase stalling; 100% substitution may be toxic to some enzymes.[4] | Reduce 7-deaza-dATP ratio to 1:3 or 1:1. Switch to Taq (more robust) vs. Pfu. |

| Low Fluorescence (Seq) | 7-deaza analogs can quench certain fluorophores if adjacent.[4] | Use dye-terminators rather than dye-primers; ensure modern base-calling software is set to "deaza" mode if available.[4] |

| Reduced | Loss of stacking interactions lowers duplex stability.[8] | Decrease annealing temperature by 2–3°C in the cycling protocol. |

References

-

Biochemical evidence for the requirement of Hoogsteen base pairing for replic

. National Institutes of Health (NIH). Available at: [Link] -

Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine . DNA Sequence. Available at: [Link]

-

Hoogsteen vs. Watson-Crick base pairing: incorporation of 2-substituted adenine- and 7-deazaadenine 2'-deoxy-beta-D-ribonucleosides into oligonucleotides . Chemistry & Biodiversity. Available at: [Link]

-

Altering the electrostatic potential in the major groove: thermodynamic and structural characterization of 7-deaza-2'-deoxyadenosine:dT base pairing . Nucleic Acids Research.[9][10] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. Altering the electrostatic potential in the major groove: thermodynamic and structural characterization of 7-deaza-2'-deoxyadenosine:dT base pairing in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mp.bmj.com [mp.bmj.com]

An In-depth Technical Guide to 7-deaza-2'-deoxyadenosine: Fluorescent Properties and Quenching Mechanisms

Introduction: Beyond the Canonical Bases

In the fields of molecular biology, diagnostics, and drug development, the ability to observe molecular interactions in real-time is paramount. While natural nucleic acids are the building blocks of life, they are inherently poor fluorophores, limiting their use as direct reporters of structure and dynamics. This has driven the development of fluorescent nucleoside analogs, molecules that mimic the structure of natural bases while possessing significant luminescent properties.

Among the most versatile of these is 7-deaza-2'-deoxyadenosine (7-daza-dA) , a structural analog of deoxyadenosine. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon atom, 7-daza-dA circumvents key limitations of the natural base. This single atomic substitution prevents the formation of Hoogsteen base pairs and alters the molecule's electronic properties, giving rise to useful fluorescence.[1] Furthermore, this modification enhances the stability of oligonucleotides against deglycosylation, a crucial feature for applications like DNA sequencing by mass spectrometry.[2][3]

This guide provides a comprehensive technical overview of the fluorescent properties of 7-daza-dA, delves into the critical mechanisms of fluorescence quenching that modulate its signal, and presents field-proven protocols for its application.

Section 1: Core Fluorescent Properties

The utility of 7-daza-dA as a molecular probe is rooted in its intrinsic photophysical characteristics. Unlike adenosine, which rapidly dissipates absorbed energy non-radiatively, the pyrrolo[2,3-d]pyrimidine core of 7-daza-dA provides a rigid, planar structure that favors radiative decay from its excited state.

1.1 Spectroscopic Profile and Environmental Sensitivity

The fluorescence of 7-daza-dA is highly sensitive to its local microenvironment, a property that makes it an excellent reporter of molecular events.[4][5] Factors such as solvent polarity, pH, and, most importantly, stacking interactions with neighboring bases can significantly alter its emission spectrum and quantum yield.[6][7] For instance, modified 7-deazaadenosines have been shown to exhibit unusually large Stokes shifts (the difference between the excitation and emission maxima) in polar media, which is indicative of an intramolecular charge transfer (ICT) character in the excited state.[4] This sensitivity allows researchers to monitor changes in DNA or RNA conformation, such as duplex formation or protein binding, by observing shifts in fluorescence.

The key photophysical parameters for 7-deaza-2'-deoxyadenosine and its derivatives can vary based on the specific modification at the 7-position and the surrounding environment. The following table summarizes typical values, though experimental determination in the specific system of interest is always recommended.

Table 1: Representative Photophysical Properties of 7-deaza-adenosine Analogs

| Property | Typical Value Range | Significance for Experimental Design |

| Excitation Max (λex) | 279 - 350 nm | Dictates the choice of excitation source (e.g., lamp, laser). Modifications at the 7-position can significantly shift this value.[8] |

| Emission Max (λem) | 360 - 480 nm | Determines the optimal detection window and choice of emission filters. Highly sensitive to solvent polarity and base stacking.[4] |

| Molar Extinction Coeff. (ε) | 11,000 - 15,000 M⁻¹cm⁻¹ | Relates absorbance to concentration (Beer-Lambert Law); essential for accurate quantification.[8] |

| Quantum Yield (Φ) | 0.1 - 0.7 | Represents the efficiency of fluorescence emission. Can be high in non-polar environments but is often quenched in aqueous solution or within DNA.[4] |

| Fluorescence Lifetime (τ) | 3 - 7 ns | The average time the molecule spends in the excited state. Crucial for distinguishing between static and dynamic quenching mechanisms.[9] |

Scientist's Note: The significant solvatochromism (shift in emission based on solvent polarity) is a double-edged sword.[4] While it provides a powerful tool for probing the local environment, it also necessitates careful buffer and system characterization to ensure that observed fluorescence changes are due to the biological event of interest and not minor, unintended variations in experimental conditions.[7]

Section 2: Mechanisms of Fluorescence Quenching

Fluorescence quenching is any process that decreases the intensity of fluorescence.[10][11] For 7-daza-dA, quenching is not a limitation but a powerful feature that forms the basis of many assays. Understanding the dominant quenching mechanisms is critical for designing robust experiments and correctly interpreting the results.

2.1 Collisional (Dynamic) Quenching This process occurs when the excited fluorophore collides with another molecule (the quencher) in solution, which results in non-radiative relaxation back to the ground state.[12] Common collisional quenchers include molecular oxygen and iodide ions.[11] This type of quenching is diffusion-dependent and can be identified by a decrease in fluorescence lifetime.

2.2 Static Quenching Static quenching happens when 7-daza-dA forms a stable, non-fluorescent complex with a quencher molecule in the ground state.[11] Because this complex prevents the fluorophore from ever being excited, it reduces the population of active fluorophores. A key indicator of static quenching is a decrease in fluorescence intensity without a corresponding change in the fluorescence lifetime.[13]

2.3 Förster Resonance Energy Transfer (FRET) FRET is a non-radiative energy transfer mechanism between a donor fluorophore (7-daza-dA) and an acceptor molecule.[14] The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor (proportional to 1/R⁶), making it a "spectroscopic ruler" for measuring molecular distances on the 1-10 nm scale.[15][16] For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[15] This principle is the foundation for countless biosensors that detect conformational changes or binding events.[17]

2.4 Photoinduced Electron Transfer (PET) PET is a particularly important quenching mechanism for 7-daza-dA when incorporated into DNA.[18] It involves the transfer of an electron from a nearby electron-rich base, most notably guanine, to the excited 7-daza-dA.[19][20] The excited state of 7-daza-dA is a better electron acceptor than its ground state, and guanine has a lower oxidation potential than other natural bases, making this transfer thermodynamically favorable.[9] This process is a dominant quenching pathway and is highly dependent on the base sequence and stacking geometry. The rate of PET can be estimated using the Rehm-Weller equation, which considers the oxidation and reduction potentials of the donor and acceptor.[21]

Scientist's Note: Distinguishing between these mechanisms is crucial. Time-resolved fluorescence spectroscopy, which measures the fluorescence lifetime, is the most definitive method. A decrease in lifetime points to a dynamic process (Collisional or FRET), while an unchanged lifetime suggests a static mechanism (Static Quenching or PET where the charge separation is extremely rapid).

Section 3: Experimental Design & Protocols

The successful application of 7-daza-dA requires careful planning, from chemical synthesis to data acquisition.

3.1 Protocol: Incorporation of 7-daza-dA into Oligonucleotides

The standard and most reliable method for incorporating 7-daza-dA into a DNA sequence is through automated solid-phase phosphoramidite chemistry.

-

Obtain Building Block: Acquire the 7-deaza-2'-deoxyadenosine CE-phosphoramidite from a reputable chemical supplier.[22] Ensure it is stored under anhydrous conditions to prevent hydrolysis. Modified phosphoramidites are also available for introducing linkers for further conjugation.[23][24]

-

Automated Synthesis: Program the DNA synthesizer with the desired sequence. For the modified phosphoramidite, it is crucial to increase the coupling time to ensure high incorporation efficiency. A coupling time of 6 minutes is a good starting point, compared to the ~1.5 minutes for natural phosphoramidites.[24]

-

Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups. A standard method is incubation with 30% aqueous ammonia at an elevated temperature (e.g., 65°C) for several hours.[24]

-

Purification: Purify the full-length, modified oligonucleotide from failure sequences using High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC is typically effective.

-

Validation: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.

3.2 Protocol: Steady-State Fluorescence Measurement

This protocol outlines the basic steps for measuring the fluorescence emission spectrum and quantifying quenching.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation wavelength (e.g., 340 nm, but optimize based on the specific 7-daza-dA analog's absorbance spectrum).

-

Set the emission scan range (e.g., 350 nm to 600 nm).

-

Adjust excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).

-

-

Sample Preparation:

-

Prepare a stock solution of the purified 7-daza-dA-containing oligonucleotide in the desired experimental buffer.

-

Dilute the sample to a final concentration that results in an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a "buffer blank" sample containing only the buffer.

-

-

Data Acquisition:

-

Place the buffer blank in the cuvette holder and record a blank spectrum.

-

Replace with the oligonucleotide sample and record its emission spectrum.

-

Subtract the blank spectrum from the sample spectrum to get the corrected fluorescence signal.

-

-

Quenching Titration (Example):

-

To quantify quenching, perform a titration experiment. Add small, precise aliquots of a concentrated quencher stock solution (e.g., a complementary DNA strand containing guanine) to the sample cuvette.

-

After each addition, mix thoroughly and record the emission spectrum.

-

Plot the fluorescence intensity at the emission maximum as a function of quencher concentration to determine the quenching efficiency.

-

Conclusion and Future Outlook

7-deaza-2'-deoxyadenosine is a powerful and versatile tool in the molecular sciences. Its environmentally sensitive fluorescence and susceptibility to well-defined quenching mechanisms—particularly PET by guanine and distance-dependent FRET—provide a nuanced readout of nucleic acid structure, dynamics, and interactions. By understanding the fundamental photophysics and employing rigorous experimental protocols, researchers can leverage this unique analog to illuminate complex biological processes that are invisible to conventional techniques. The continued development of novel 7-deaza-purine derivatives with tailored spectroscopic properties, such as larger Stokes shifts and enhanced quantum yields, promises to further expand the toolkit for probing the intricate machinery of the cell.[4][25]

References

-

Kirchner, J. J., & Schneider, K. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research. Available at: [Link]

-

Hocek, M., et al. (2015). Fluorescence Quenching in Oligonucleotides Containing 7-Substituted 7-Deazaguanine Bases Prepared by the Nicking Enzyme Amplification Reaction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Schneider, K., & Chait, B. T. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research. Available at: [Link]

-

Wikipedia. (2023). Quenching (fluorescence). Wikipedia. Available at: [Link]

-

Jena Bioscience. (n.d.). 7-Deaza-7-ethynyl-2'-deoxyadenosine (EdA). Jena Bioscience. Available at: [Link]

-

Seela, F., et al. (2001). Fluorescent DNA: the development of 7-deazapurine nucleoside triphosphates applicable for sequencing at the single molecule level. Helvetica Chimica Acta. Available at: [Link]

-

Pohl, R., & Hocek, M. (2020). Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides. RSC Advances. Available at: [Link]

-

Glen Research. (n.d.). 7-Deaza-dA-CE Phosphoramidite. Glen Research. Available at: [Link]

-

De Ornellas, S., et al. (2014). Design and synthesis of fluorescent 7-deazaadenosine nucleosides containing π-extended diarylacetylene motifs. Organic & Biomolecular Chemistry. Available at: [Link]

-

SantaLucia, J. Jr., & Turner, D. H. (1996). The synthesis of 7-deaza-7-iodo-2′-deoxyadenosine. ResearchGate. Available at: [Link]

-

Hocek, M., et al. (2023). Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. Molecules. Available at: [Link]

-

Chaput, J. C., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. eScholarship.org. Available at: [Link]

-

Olsen, D. B., et al. (2006). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Lakowicz, J. R. (1983). Binding phenomena and fluorescence quenching. I: Descriptive quantum principles of fluorescence quenching using a supermolecule approach. ResearchGate. Available at: [Link]

-

Bio-Synthesis Inc. (n.d.). 7-Deaza-Adenosine, 7-Deaza-A RNA Modification. Bio-Synthesis Inc.. Available at: [Link]

-

Hocek, M., et al. (2015). Fluorescence quenching in oligonucleotides containing 7-substituted 7-deazaguanine bases prepared by the nicking enzyme amplification reaction. PubMed. Available at: [Link]

-

Saito, Y., et al. (2014). Design of an environmentally sensitive fluorescent 8-aza-7-deaza-2'-deoxyadenosine derivative with dual fluorescence for the specific detection of thymine. PubMed. Available at: [Link]

-

Unknown. (n.d.). Synthesis of 7-substituted-7-deaza-2 0 -deoxyadenosine analogs. ResearchGate. Available at: [Link]

-

Seela, F., et al. (2012). 7-Deazapurine and 8-aza-7-deazapurine nucleoside and oligonucleotide pyrene "click" conjugates: synthesis, nucleobase controlled fluorescence quenching, and duplex stability. PubMed. Available at: [Link]

-

Campagna, S., et al. (2018). Photoinduced Electron Transfer in Organized Assemblies—Case Studies. Molecules. Available at: [Link]

-

Peng, X., et al. (2022). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. Research Features. Available at: [Link]

-

Webb, K. J., & Rebane, A. (2011). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. Bioconjugate Chemistry. Available at: [Link]

-

Taylor & Francis. (n.d.). Photoinduced electron transfer – Knowledge and References. Taylor & Francis. Available at: [Link]